rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline
Overview
Description
rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Mechanism of Action
Target of Action
The primary target of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is a variety of organic compounds . The tert-butoxycarbonyl group is introduced directly into these compounds, enabling large applications in synthetic organic chemistry .
Mode of Action
The compound interacts with its targets through a straightforward method developed using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . These applications range from chemical transformations to its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s adme properties are likely influenced by the efficiency and versatility of the flow microreactor systems used in its synthesis .
Result of Action
The result of the compound’s action is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This leads to the creation of tertiary butyl esters, which find large applications in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by the environment in which it is synthesized. The use of flow microreactor systems makes the synthesis process more efficient, versatile, and sustainable compared to the batch . This suggests that the compound’s action, efficacy, and stability may be enhanced in environments that facilitate such synthesis methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline typically involves the introduction of the tert-butoxycarbonyl group into the proline structure. One common method is the reaction of proline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced proline derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the proline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Deprotection of the tert-butoxycarbonyl group is often achieved using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-proline derivatives, while reduction can produce hydroxyproline derivatives. Deprotection of the tert-butoxycarbonyl group results in the formation of free proline derivatives.
Scientific Research Applications
rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: This compound also contains a tert-butoxycarbonyl group and is used in similar synthetic applications.
tert-butyl esters: These compounds share the tert-butoxycarbonyl group and are widely used in organic synthesis for their stability and reactivity.
Uniqueness
rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is unique due to its specific proline core structure and the presence of the tert-butoxycarbonyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Properties
IUPAC Name |
(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAVWDHOQFJAH-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.